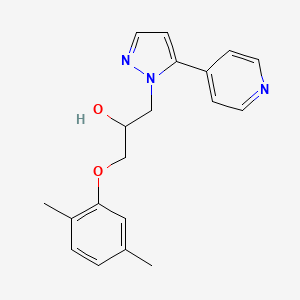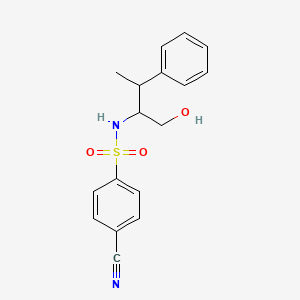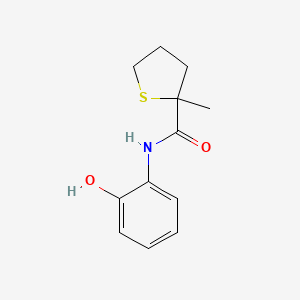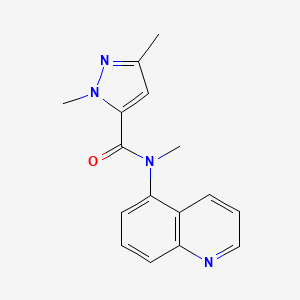
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide, also known as DMQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the ionotropic glutamate receptor. DMQX has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the NMDA receptor subtype. It binds to the receptor's glycine site, blocking the binding of glycine and preventing the activation of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is essential for synaptic plasticity and learning and memory formation.
Biochemical and Physiological Effects:
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and to decrease the activity of the NMDA receptor. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has also been shown to have analgesic effects, reducing pain perception in animal models. In addition, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.
実験室実験の利点と制限
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide is also relatively stable and easy to handle, making it a convenient tool for lab experiments. However, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time. In addition, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide can have off-target effects on other glutamate receptor subtypes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide. Another area of interest is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the use of N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide as a potential therapeutic agent for the treatment of neurological and psychiatric disorders warrants further investigation.
合成法
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylpyridine with 2-chloro-5-nitrobenzoic acid, followed by reduction of the resulting nitro compound, and subsequent reaction with 2,3-dichloroquinoxaline. The final product is obtained through recrystallization and purification steps.
科学的研究の応用
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory formation. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has also been used to investigate the role of glutamate receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-9-13(11-18-10-12)17(21)20(2)16-7-3-6-15-14(16)5-4-8-19-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGHTAWVATRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N(C)C2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)
![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)

![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)


![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
